2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate
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Overview
Description
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method involves the condensation of 1-ethylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the benzo[b]furan core can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and alkylating agents. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Oxindole derivatives: Compounds with an oxidized indole moiety, showing different pharmacological properties.
Substituted indoles: Various indole derivatives with different substituents, leading to diverse biological activities.
Uniqueness
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate is unique due to its combination of indole, benzo[b]furan, and methoxybenzoate moieties.
Properties
Molecular Formula |
C27H21NO5 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H21NO5/c1-3-28-16-18(21-6-4-5-7-23(21)28)14-25-26(29)22-13-12-20(15-24(22)33-25)32-27(30)17-8-10-19(31-2)11-9-17/h4-16H,3H2,1-2H3/b25-14+ |
InChI Key |
JQHZPJIMRMCLBJ-AFUMVMLFSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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